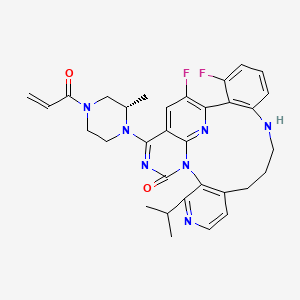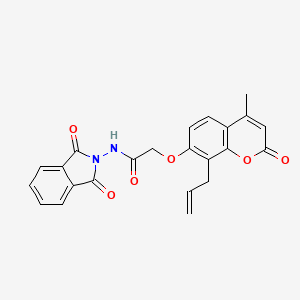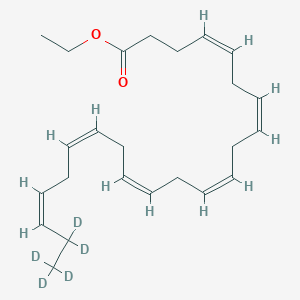
Cathepsin C-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cathepsin C-IN-5 is a potent, selective, and orally active inhibitor of cathepsin C, a papain-like cysteine peptidase. Cathepsin C plays a crucial role in the activation of serine peptidases in immune cells such as neutrophils and cytotoxic T lymphocytes. This compound has shown significant potential in reducing the activity of cathepsin C, making it a promising candidate for the treatment of inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cathepsin C-IN-5 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment. The goal is to produce this compound in sufficient quantities for research and potential therapeutic use while maintaining high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Cathepsin C-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions involving this compound are derivatives with enhanced inhibitory activity and selectivity. These derivatives are further tested for their efficacy in inhibiting cathepsin C and their potential therapeutic applications .
Applications De Recherche Scientifique
Cathepsin C-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cysteine peptidases and the development of selective inhibitors. In biology, it is used to investigate the role of cathepsin C in immune cell activation and inflammatory responses. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases such as non-cystic fibrosis bronchiectasis .
Mécanisme D'action
Cathepsin C-IN-5 exerts its effects by selectively inhibiting the activity of cathepsin C. The compound binds to the active site of cathepsin C, preventing it from activating serine peptidases in immune cells. This inhibition reduces the inflammatory response and has potential therapeutic benefits for conditions characterized by excessive immune cell activation .
Comparaison Avec Des Composés Similaires
Cathepsin C-IN-5 is unique in its high selectivity and potency as an inhibitor of cathepsin C. Similar compounds include other cathepsin inhibitors such as brensocatib, which is also being investigated for its potential therapeutic applications. this compound has shown distinct advantages in terms of its selectivity and oral bioavailability .
List of Similar Compounds:- Brensocatib
- Cathepsin K inhibitors
- Cathepsin S inhibitors
- Cathepsin B inhibitors
These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications .
Propriétés
Formule moléculaire |
C21H17ClN6OS |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
N-[3-[[5-chloro-2-[(5-thiophen-3-ylpyridin-2-yl)amino]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN6OS/c1-13(29)25-16-3-2-4-17(9-16)26-20-18(22)11-24-21(28-20)27-19-6-5-14(10-23-19)15-7-8-30-12-15/h2-12H,1H3,(H,25,29)(H2,23,24,26,27,28) |
Clé InChI |
CVEIEBFUSJRUSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)






![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)


